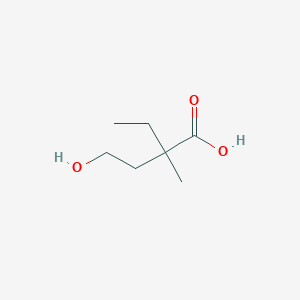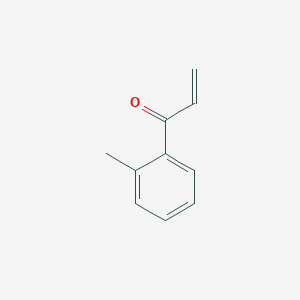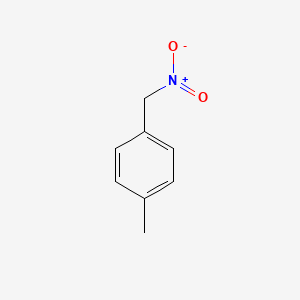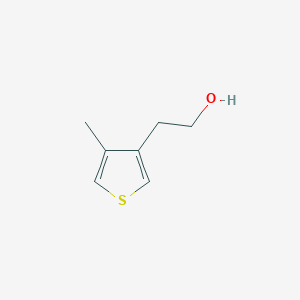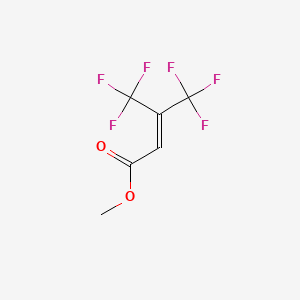
2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester is a chemical compound with the molecular formula C6H5F6O2. It is known for its unique structure, which includes both trifluoromethyl and trifluoro groups, making it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester can be achieved through several methods. One common synthetic route involves the reaction of 1,1,1-Trifluoroacetone with methyl (triphenylphosphoranylidene)acetate . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The exact details of industrial production methods can vary depending on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentoxide, which is used in nucleophilic reactions to form esters . The conditions for these reactions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound’s trifluoromethyl groups can participate in various chemical interactions, influencing the reactivity and stability of the molecule. These interactions can affect enzyme activity, binding affinity, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,4-Trifluoro-3-methyl-2-butenoic acid: This compound shares a similar structure but lacks the additional trifluoromethyl group.
3-(Trifluoromethyl)crotonic acid: Another related compound with a similar backbone but different functional groups.
Uniqueness
The presence of both trifluoromethyl and trifluoro groups in 2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester makes it unique compared to other similar compounds. This unique structure imparts distinct chemical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
51097-63-3 |
|---|---|
Molekularformel |
C6H4F6O2 |
Molekulargewicht |
222.08 g/mol |
IUPAC-Name |
methyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate |
InChI |
InChI=1S/C6H4F6O2/c1-14-4(13)2-3(5(7,8)9)6(10,11)12/h2H,1H3 |
InChI-Schlüssel |
ZPHBFLZBUXUAED-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=C(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
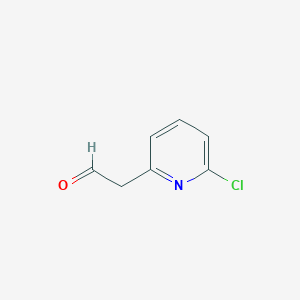
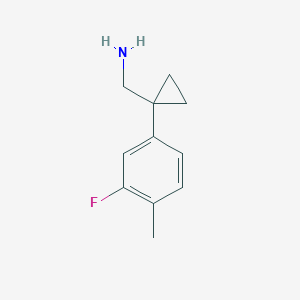
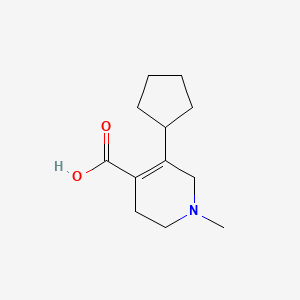


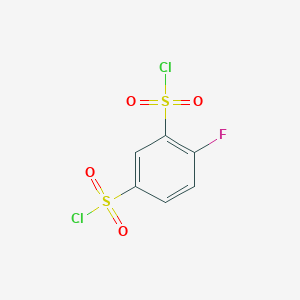
![3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13618332.png)

